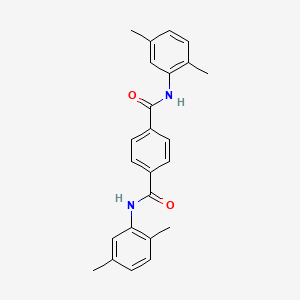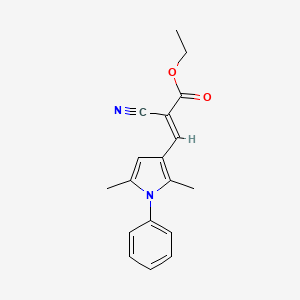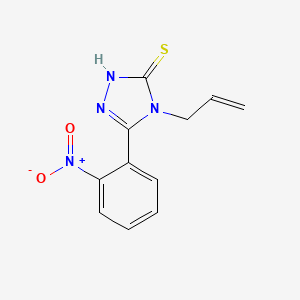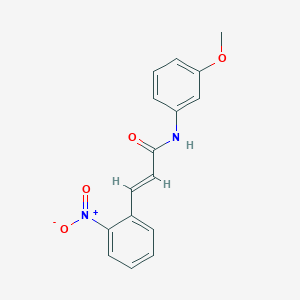
N-(3-chlorophenyl)-N'-3-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-3-pyridinylurea, also known as "CPI-455", is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for these diseases.
Mecanismo De Acción
CPI-455 selectively binds to the bromodomain of BET proteins, thereby inhibiting their ability to recognize and bind to acetylated histones. This, in turn, leads to the downregulation of genes that are regulated by BET proteins, including many oncogenes and pro-inflammatory genes. CPI-455 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, CPI-455 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to other chemotherapeutic agents. In macrophages and monocytes, CPI-455 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In endothelial cells, CPI-455 has been shown to reduce the expression of adhesion molecules and inflammatory markers, thereby reducing the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPI-455 is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. CPI-455 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of CPI-455 is its low solubility, which can make it difficult to administer in vivo. CPI-455 also has a relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several future directions for the development of CPI-455 and other BET inhibitors. One potential direction is the development of more potent and selective BET inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce the risk of resistance. Finally, the investigation of BET inhibitors in other disease models, such as neurodegenerative diseases and viral infections, may provide new insights into the role of BET proteins in these diseases.
Métodos De Síntesis
The synthesis of CPI-455 involves a multistep process that starts with the reaction of 3-chloroaniline and 3-pyridinecarboxylic acid to form 3-(3-pyridinyl)aniline. This intermediate is then reacted with phosgene and ammonia to form the corresponding urea derivative, which is subsequently chlorinated with thionyl chloride to yield CPI-455. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
CPI-455 has been extensively studied in various preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, CPI-455 has been shown to inhibit the growth and proliferation of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. CPI-455 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In inflammation, CPI-455 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In cardiovascular diseases, CPI-455 has been shown to reduce the expression of adhesion molecules and inflammatory markers in endothelial cells, thereby reducing the risk of atherosclerosis.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBBAUVPATXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-pyridin-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
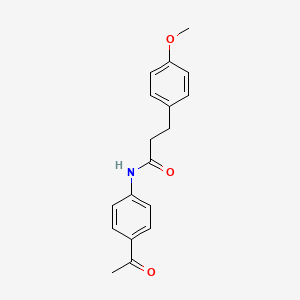
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
